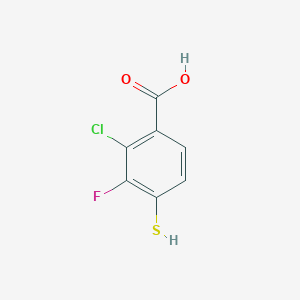

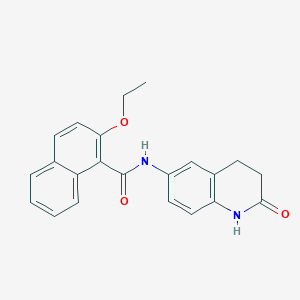

![molecular formula C13H15N5O4 B2915887 4-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)butanoic acid CAS No. 1203419-66-2](/img/structure/B2915887.png)

4-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound involves a Stollé-type reaction of 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride. This reaction yields 6-methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones. These intermediates are then used in cyclocondensation reactions with various 1,2- and 1,3-dinucleophiles, as well as in a three-component cyclocondensation with malononitrile (or ethyl cyanoacetate) and several carbonyl compounds with activated methylene groups .

Molecular Structure Analysis

The molecular formula of 4-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)butanoic acid is C13H19NO4 . It consists of a spiro[quinoline-2,1’-cycloalkane] core with a fused imidazo-purine ring system. The presence of a free secondary amino group allows for further chemical modifications .

Chemical Reactions Analysis

The compound undergoes cyclocondensation reactions with various 1,2- and 1,3-dinucleophiles. Additionally, it participates in a three-component cyclocondensation with malononitrile (or ethyl cyanoacetate) and several carbonyl compounds possessing activated methylene groups. These reactions lead to the formation of 8-R1-6-R2-6-methyl-5,6-dihydro-spiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones .

Physical and Chemical Properties Analysis

科学的研究の応用

Synthesis and Chemical Interactions

Hypoxanthines Synthesis

A study by Nielsen and Pedersen (1982) explored the synthesis of 1,7-dihydro-6H-purin-6-ones, closely related to the chemical , through reactions involving ethyl 4-acylamino-1H-imidazole-5-carboxylates. This work contributes to understanding the synthesis pathways of similar compounds (Nielsen & Pedersen, 1982).

Imidazoles Synthesis

Mukherjee-Müller et al. (1979) described the synthesis of 4H-imidazoles, demonstrating the chemical reactivity and potential for creating diverse imidazole derivatives, which may include compounds similar to the one (Mukherjee-Müller et al., 1979).

Biochemical Applications

Nucleoside Synthesis

Itaya and Kanai (2002) achieved the first synthesis of a complex nucleoside structurally related to the specified compound, highlighting its potential application in the synthesis of biochemically significant molecules (Itaya & Kanai, 2002).

Solid-Phase Synthesis

Karskela and Lönnberg (2006) developed a method for solid-supported synthesis of N,N-disubstituted (3H-imidazo[2,1-i]purin-7-yl)methyl amines. Their research presents a technique that could potentially be adapted for the synthesis of related compounds (Karskela & Lönnberg, 2006).

Material Science and Sensing Applications

- Luminescence Sensing: Shi et al. (2015) explored imidazole dicarboxylate-based lanthanide(III)-organic frameworks, which exhibited potential as fluorescence sensors. This suggests potential applications of similar compounds in sensing technologies (Shi et al., 2015).

Safety and Hazards

特性

IUPAC Name |

4-(4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O4/c1-7-6-18-9-10(16(2)13(22)15-11(9)21)14-12(18)17(7)5-3-4-8(19)20/h6H,3-5H2,1-2H3,(H,19,20)(H,15,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRZTSGYMDEOID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CCCC(=O)O)N(C(=O)NC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

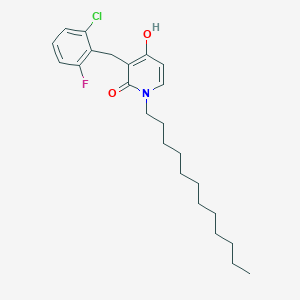

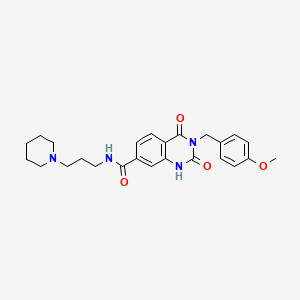

![3-(4-bromophenyl)-5,7-dimethyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2915809.png)

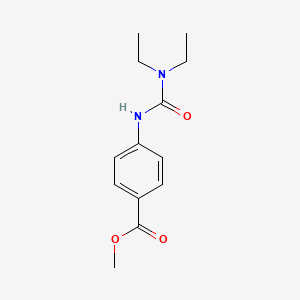

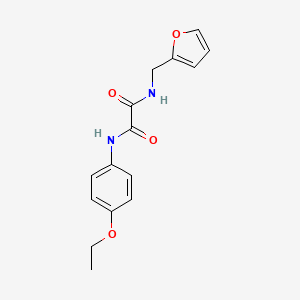

![1-(2-bromo-5-methoxybenzyl)-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2915813.png)

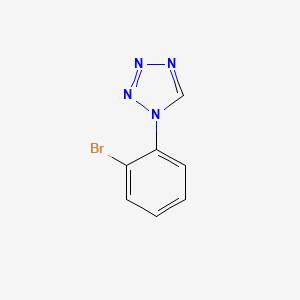

![2-[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2915818.png)

![N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B2915819.png)

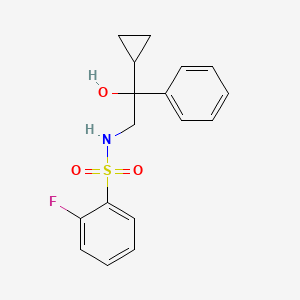

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2915825.png)

![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B2915826.png)